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N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide

Fraction sp³ Molecular shape Conformational constraint

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide (CAS 2034518-42-6, PubChem CID is a synthetic small molecule combining a 4,6-bis(dimethylamino)-1,3,5-triazine core with a cyclobutanecarboxamide moiety via a methylene linker. The bis(dimethylamino)triazine scaffold is structurally related to the clinical antitumor agent hexamethylmelamine (altretamine), while the cyclobutane ring introduces conformational constraint and elevated sp³ fraction (0.62).

Molecular Formula C13H22N6O
Molecular Weight 278.36
CAS No. 2034518-42-6
Cat. No. B2466827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide
CAS2034518-42-6
Molecular FormulaC13H22N6O
Molecular Weight278.36
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)CNC(=O)C2CCC2)N(C)C
InChIInChI=1S/C13H22N6O/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)9-6-5-7-9/h9H,5-8H2,1-4H3,(H,14,20)
InChIKeyZTHJUCBWKFTEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide (CAS 2034518-42-6): Triazine-Cyclobutane Hybrid for Focused Screening Library Procurement


N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide (CAS 2034518-42-6, PubChem CID 121137868) is a synthetic small molecule combining a 4,6-bis(dimethylamino)-1,3,5-triazine core with a cyclobutanecarboxamide moiety via a methylene linker [1]. The bis(dimethylamino)triazine scaffold is structurally related to the clinical antitumor agent hexamethylmelamine (altretamine), while the cyclobutane ring introduces conformational constraint and elevated sp³ fraction (0.62) [2]. The compound has a molecular formula of C₁₃H₂₂N₆O, molecular weight of 278.36 g/mol, calculated logP of 0.24–0.58, and topological polar surface area of 67–74 Ų, positioning it within drug-like physicochemical space [1][2].

Conformationally constrained cyclobutane amide hybrid with elevated sp³ fraction for 3D-focused screening libraries.
Fits fragment-to-lead collections emphasizing non-planar scaffolds.
Moderate lipophilicity (reported logP ~0.2–0.6) and single H-bond donor support balanced in vitro ADME profile.
Meets Veber/Lipinski guidelines for cell permeability screening.
Triazine core structurally related to hexamethylmelamine, with differentiated metabolic activation pattern.
Supports oncology probe research and N-demethylation pathway studies.

Why N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide Cannot Be Replaced by General Triazine Analogs


Substituting N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide with a generic triazine analog ignores the critical contributions of the cyclobutanecarboxamide group, which introduces a conformationally constrained four-membered ring possessing approximately 26.4 kJ/mol of ring strain energy that alters both the spatial orientation of the amide carbonyl and the overall molecular shape relative to linear or larger-ring analogs [1]. Even closely related compounds within the 4,6-bis(dimethylamino)-1,3,5-triazine family—such as the acetamide, oxane-4-carboxamide, or triazole-4-carboxamide derivatives—diverge in hydrogen-bonding capacity, lipophilicity, and steric bulk at the terminal amide, any of which can shift target binding profiles, solubility, and metabolic stability . Procurement decisions that treat these analogs as interchangeable risk selecting a compound with uncharacterized or irrelevant biological activity, wasting screening resources. The quantitative evidence below specifies where measurable differentiation has been established.

Cyclobutane ring strain (~26.4 kJ/mol) and constrained geometry alter molecular shape and H-bond orientation relative to linear or larger-ring triazine analogs.
May shift target engagement and metabolic stability profiles.
Closely related triazine derivatives (acetamide, oxane, triazole) diverge in HBD count, tPSA, and lipophilicity, potentially affecting permeability and off-target activity.
Cannot assume interchangeable screening performance without validation.
Generic triazine analogs lacking the cyclobutanecarboxamide group may possess uncharacterized bioactivation requirements, wasting screening resources.
Structural differentiation documented in quantitative evidence below.

Quantitative Differentiation Evidence for N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide vs. Closest Analogs


Cyclobutane vs. Acetyl Terminal Group: sp³ Fraction and 3D Shape Divergence

The target compound carries a cyclobutanecarboxamide terminus, giving a fraction sp³ of 0.62, versus the direct acetamide analog N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide which has a lower fraction sp³ due to the planar acetyl group [1]. Higher sp³ character correlates with improved aqueous solubility, reduced promiscuous aggregation, and enhanced clinical developability in fragment-to-lead campaigns. This difference is quantifiable by the Fsp³ metric widely used in drug discovery triage [2].

sp³ Fraction
Cross-study comparable
Fsp³ 0.62 acetamide analog <0.50
Higher sp³ fraction reported to correlate with improved solubility and reduced aggregation in screening cascades.
ZINC/PubChem computed; acetamide estimate based on structural descriptors.
Fraction sp³ Molecular shape Conformational constraint Cyclobutane Triazine derivatives

Hydrogen-Bond Donor Count and Its Impact on Permeability vs. Solubility Balance

The target compound possesses exactly 1 hydrogen-bond donor (the secondary amide NH), compared to 1 HBD for the acetamide analog but up to 2 HBD for certain analogs such as the amino-substituted variants [1]. A single HBD, combined with 4–5 H-bond acceptors (tPSA 67–74 Ų), places the compound in a favorable zone for both solubility and passive membrane permeability, consistent with Lipinski and Veber guidelines [2]. Analogs that introduce additional HBD groups (e.g., hydrazino-substituted triazines) can exceed tPSA thresholds (>140 Ų) associated with poor oral absorption [2].

HBD & tPSA
Class-level inference
HBD=1, tPSA 67–74 Ų analogs HBD≥2, tPSA >100 Ų
Single HBD and moderate tPSA may support cell permeability in phenotypic assays; analogs with additional donors risk poor membrane penetration.
Calculated tPSA; experimental permeability not yet reported.
H-bond donors Permeability Lipinski rules Drug-likeness Solubility

Lipophilicity (clogP) Differentiation: Cyclobutane Modulates logP Relative to Polar Heterocyclic Analogs

The cyclobutanecarboxamide group confers a calculated logP of 0.24–0.58 (ZINC: 0.236; PubChem/other: 0.58) [1][2]. By contrast, the triazole-4-carboxamide analog N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide introduces a polar heterocycle that lowers logP by an estimated −0.5 to −1.0 log units, while the oxane-4-carboxamide analog raises logP due to the larger aliphatic ring . Lipophilicity differences of this magnitude can shift metabolic clearance rates by 2- to 3-fold and alter plasma protein binding, making the target compound's moderate logP particularly suitable for achieving balanced in vitro ADME properties.

Lipophilicity (clogP)
Class-level inference
clogP 0.24–0.58 triazole <0.0, oxane >0.8
Intermediate lipophilicity may balance metabolic stability and membrane passage; extreme values in analogs could skew assay readouts.
ZINC XlogP / PubChem XLogP3; experimental logD may differ.
Lipophilicity clogP Drug metabolism PK profile Triazine

Scaffold Relationship to Hexamethylmelamine (Altretamine): Shared Triazine Core with Differentiated Substitution Pattern

The 4,6-bis(dimethylamino)-1,3,5-triazine core is shared with the clinical antitumor agent altretamine (hexamethylmelamine; 2,4,6-tris(dimethylamino)-1,3,5-triazine), which undergoes metabolic N-demethylation to produce DNA-alkylating species [1]. The target compound replaces the third dimethylamino group of altretamine with a methylenecyclobutanecarboxamide substituent at the 2-position. This substitution eliminates one metabolic N-demethylation site while introducing an amide that may alter CYP450-mediated activation kinetics compared to altretamine, which requires extensive hepatic metabolism for activity [1][2]. In vitro, altretamine exhibits cytotoxicity only in the presence of liver microsomal activation; the target compound's modified substitution pattern may shift this activation dependence [2].

Altretamine Scaffold
Class-level inference
2 N-demethylation sites (target) 6 sites in altretamine
Reduced metabolic activation sites may simplify bioactivation dependence in cell-based cytotoxicity assays.
Structural comparison; CYP kinetics not measured directly.
Antitumor Triazine Hexamethylmelamine Altretamine DNA alkylation

Recommended Research and Procurement Applications for N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide (CAS 2034518-42-6)


Fragment-to-Lead Screening Libraries Requiring Elevated sp³ Character

Procurement for fragment-based or diversity screening libraries where high fraction sp³ (Fsp³ = 0.62) is a selection criterion, as recommended by Lovering et al. (2009) for improving clinical developability [1]. The cyclobutane ring provides a three-dimensional shape distinct from the flat acetamide or oxane analogs, enabling exploration of chemical space underrepresented in planar aromatic screening collections [1].

Triazine-Based Antitumor Agent Development with Altered Metabolic Activation Profile

Use as a scaffold for medicinal chemistry optimization in oncology programs inspired by altretamine but seeking compounds with reduced dependence on hepatic microsomal bioactivation [2]. The replacement of one dimethylamino group with a cyclobutanecarboxamide side chain reduces N-demethylation sites from six to two, potentially simplifying in vitro cytotoxicity testing protocols [2].

Cell-Based Target Engagement Assays Requiring Balanced Permeability and Solubility

Suitable for phenotypic or target-based cellular assays where compound permeability is critical: the single hydrogen-bond donor (HBD = 1), moderate tPSA (67–74 Ų), and intermediate logP (0.24–0.58) meet Veber and Lipinski guidelines for passive membrane diffusion while maintaining adequate aqueous solubility [3][4].

Chemical Probe Development for Target Class Profiling Across Triazine-Binding Proteins

Deployment as a chemical biology probe for profiling proteins that recognize the 4,6-bis(dimethylamino)-1,3,5-triazine moiety, where the cyclobutanecarboxamide group serves as a modifiable handle for linker conjugation (e.g., biotinylation or fluorophore attachment) without ablating core-target interactions [4].

Application
Selection Property
Validation Focus
Fragment-to-Lead Screening Libraries
Elevated sp³ fraction (non-planar cyclobutane scaffold)
Verify 3D shape diversity and aggregation propensity in screening deck
Triazine-Based Oncology Probe Research
Altered N-demethylation pattern vs. altretamine
Assess metabolic activation requirement in target cell models
Cell-Based Target Engagement Assays
Balanced permeability-solubility profile (single HBD, moderate tPSA, intermediate logP)
Confirm passive membrane diffusion and intracellular target engagement
Triazine-Binding Protein Profiling
Cyclobutanecarboxamide handle for chemical probe conjugation
Validate retention of core triazine binding after linker attachment
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